BAY 11-7082

IKK inhibition NF-κB signaling Kinase selectivity

BAY 11-7082 is not a generic IKK inhibitor. Its irreversible, non-ATP-competitive mechanism uniquely combines NF-κB blockade (IC50 10 µM) with potent USP7/21 inhibition (IC50 0.19/0.96 µM) and ubiquitin-system modulation. This polypharmacology drives rapid, NF-κB-independent cytotoxicity in cancer models, unlike selective IKK inhibitors (e.g., TPCA-1). Validated in vivo at 20 mg/kg i.p. for psoriasiform inflammation. Choose BAY 11-7082 when you need the full multi-target profile—not just pathway inhibition.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 19542-67-7
Cat. No. B1667768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 11-7082
CAS19542-67-7
Synonyms3-(4-methylphenylsulfonyl)-2-propenenitrile
BAY 11-7082
BAY-11-7082
BAY-117082
BAY11 compound
BAY11-7082
BAY117082
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C=CC#N
InChIInChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
InChIKeyDOEWDSDBFRHVAP-KRXBUXKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY 11-7082 (CAS 19542-67-7): An Irreversible IκBα Phosphorylation Inhibitor with Distinct Polypharmacology


BAY 11-7082 (also known as BAY 11-7821) is a synthetic, cell-permeable small molecule widely utilized as an inhibitor of the nuclear factor-κB (NF-κB) signaling pathway [1]. Its primary reported mechanism involves the selective and irreversible inhibition of tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκBα (IC50 = 10 µM), thereby preventing NF-κB activation and its subsequent nuclear translocation . Beyond this canonical target, BAY 11-7082 has been characterized as a multi-target agent, exhibiting potent inhibition of deubiquitinating enzymes (DUBs) such as USP7 (IC50 = 0.19 μM) and USP21 (IC50 = 0.96 μM), and acting as an inhibitor of the ubiquitin-conjugating enzyme (E2) system . This polypharmacological profile, which includes kinase inhibition (e.g., IKKβ) and modulation of the ubiquitin-proteasome system, distinguishes it from more selective NF-κB pathway inhibitors and underpins its distinct biological effects.

Why BAY 11-7082 Cannot Be Simply Substituted with Other IKK or NF-κB Inhibitors


Generic substitution of BAY 11-7082 with other IKK or NF-κB inhibitors is scientifically unsound due to its unique, multi-faceted mechanism of action and resultant biological effects. Unlike highly selective ATP-competitive IKKβ inhibitors such as BMS-345541 (IC50 IKKβ = 0.3 µM) or SC-514 (IC50 IKKβ = 3-12 µM), BAY 11-7082 exhibits poor selectivity between IKK1 and IKK2 and functions, at least in part, through an irreversible, non-ATP-competitive mechanism [1]. Crucially, research indicates that BAY 11-7082's potent cytotoxic effects, particularly its rapid induction of cell death in models like multiple myeloma, are not solely attributable to NF-κB inhibition but involve IKK/NF-κB-independent mechanisms, including off-target effects on the ubiquitin system and induction of a necrotic-like death [2][3]. Consequently, the use of a more selective IKK inhibitor like TPCA-1 yields significantly milder anti-proliferative and cytotoxic outcomes, underscoring that BAY 11-7082's biological profile is the product of its distinct polypharmacology and cannot be replicated by other agents within the same broad class [3].

Quantitative Differentiation of BAY 11-7082 from Key IKK and NF-κB Pathway Inhibitors


Comparison of BAY 11-7082 and BMS-345541: Potency and Mechanism of IKK Inhibition

BAY 11-7082 is a non-ATP competitive, irreversible inhibitor of IκBα phosphorylation with an IC50 of 10 µM in cellular assays, acting upstream by inhibiting the activation of IKK . In contrast, BMS-345541 is a highly potent, selective, and allosteric inhibitor of the catalytic subunits of IKK-2 (IC50 = 0.3 µM) and IKK-1 (IC50 = 4 µM) in cell-free assays . The key differentiation is not only the 33-fold higher potency of BMS-345541 on IKK-2, but the distinct mode of action: BMS-345541 binds to an allosteric site on IKK, while BAY 11-7082 targets an upstream event required for IKK activation, likely related to ubiquitin signaling [1]. This mechanistic divergence results in different biological outcomes and selectivity profiles.

IKK inhibition NF-κB signaling Kinase selectivity

Direct Comparison of BAY 11-7082 and TPCA-1 in Multiple Myeloma Models

A direct comparative study evaluated the anti-multiple myeloma (MM) activity of BAY 11-7082 (a poorly selective IKK1/2 inhibitor) and TPCA-1 (a selective IKK2 inhibitor) [1]. Treatment of MM cell lines and primary patient samples demonstrated that while TPCA-1 induced only mild to moderate cell death after 1 day of treatment, BAY 11-7082 was uniformly and highly toxic [1]. The study concluded that the potent cytotoxic effect of BAY 11-7082 is not solely due to NF-κB pathway inhibition but involves IKK1-mediated, NF-κB-independent necrosis-inhibitory functions or represents a critical off-target effect [1].

Multiple Myeloma Cytotoxicity NF-κB Pathway

BAY 11-7082's Polypharmacology: Potent USP7/USP21 Inhibition as a Key Differentiator

Beyond IKK, BAY 11-7082 acts as a potent inhibitor of the deubiquitinating enzymes (DUBs) USP7 and USP21, with IC50 values of 0.19 µM and 0.96 µM, respectively . This is a significant differentiating feature from other IKK inhibitors like BMS-345541 and SC-514, which are not reported to inhibit these DUBs at comparable concentrations . This polypharmacology explains BAY 11-7082's unique ability to suppress the MyD88-dependent signaling network by targeting the ubiquitin system, a mechanism distinct from direct kinase inhibition [1].

Deubiquitinase USP7 USP21 Ubiquitin-proteasome

Physicochemical Comparison: BAY 11-7082 Solubility Profile Relative to Common IKK Inhibitors

For in vitro applications, the solubility profile of a compound is a critical practical consideration. BAY 11-7082 demonstrates high solubility in DMSO (up to 100 mM) and ethanol (up to 50 mM) . In comparison, other IKK inhibitors have differing solubility characteristics: BMS-345541 is supplied as a hydrochloride salt to improve aqueous solubility, and SC-514 has a reported solubility of ~17 mg/mL in DMSO (approximately 40-50 mM) . While all are soluble in DMSO, BAY 11-7082's high molar solubility in both DMSO and ethanol provides greater flexibility for preparing concentrated stock solutions, which can be advantageous when working with solvent-sensitive cell lines or when a wider range of vehicle options is required.

Solubility Formulation In vitro assay

Optimal Use Cases for BAY 11-7082 Based on Validated Differentiation Evidence


Inducing Robust Cytotoxicity in NF-κB-Dependent Cancer Models (e.g., Multiple Myeloma)

BAY 11-7082 is the preferred tool for experiments where the primary objective is to achieve potent and rapid cell death in cancer cell lines, particularly multiple myeloma. Direct comparative evidence shows that BAY 11-7082 is uniformly highly toxic to MM cells, in stark contrast to the mild effects elicited by the selective IKK2 inhibitor TPCA-1 [1]. This application leverages BAY 11-7082's NF-κB-independent, off-target cytotoxic mechanisms, which are a critical component of its activity profile.

Investigating the Role of Deubiquitinating Enzymes (USP7/USP21) in NF-κB and Inflammatory Signaling

BAY 11-7082 serves as a valuable dual-mechanism probe for studies exploring the intersection of ubiquitin signaling and NF-κB. Its potent inhibition of USP7 (IC50 = 0.19 µM) and USP21 (IC50 = 0.96 µM) [1], combined with its ability to block upstream IKK activation, makes it a unique tool for dissecting how DUB activity regulates inflammatory pathways. In contrast to clean IKK inhibitors like BMS-345541, BAY 11-7082 can help researchers interrogate the functional consequences of simultaneously targeting the ubiquitin system and the NF-κB cascade .

In Vivo Studies of Acute Inflammation and Psoriasiform Dermatitis

BAY 11-7082 has demonstrated in vivo efficacy in models of acute inflammation. For instance, a regimen of 20 mg/kg administered intraperitoneally once daily for seven days inhibited the development of imiquimod (IMQ)-induced psoriasiform lesions in mice [1]. This established in vivo protocol and dosing regimen provide a validated starting point for researchers aiming to translate BAY 11-7082's unique polypharmacological effects (including its impact on the NLRP3 inflammasome ) from in vitro systems to animal models of inflammatory disease.

Use as a Control for Off-Target and Polypharmacological Effects in Chemical Biology

Due to its well-characterized off-target activities, including E2 ubiquitin-conjugating enzyme inhibition [1] and the induction of necrotic-like cell death , BAY 11-7082 is an excellent control compound. In experiments where a highly selective IKK inhibitor (e.g., BMS-345541) produces a specific phenotype, co-treatment or parallel treatment with BAY 11-7082 can help delineate which effects are truly attributable to IKK/NF-κB pathway inhibition and which may arise from broader, multi-target or cytotoxic mechanisms.

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